10-Deacetyl-7-methyl Baccatin III

货号 B569781

CAS 编号:

1444818-14-7

分子量: 558.624

InChI 键: IWJSBKNWKLQICP-AYZYBLPVSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

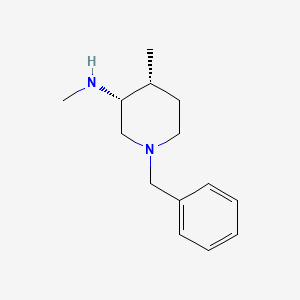

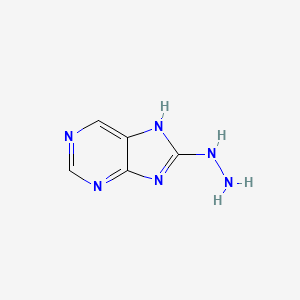

10-Deacetyl-7-methyl Baccatin III is a derivative of 10-Deacetyl Baccatin III . It is a natural organic compound produced by the Pacific Yew tree . It is used as a key backbone intermediate for the semi-synthesis of Paclitaxel (Taxol), an anti-cancer drug, and Docetaxel and their analogs .

Synthesis Analysis

10-Deacetyl-7-methyl Baccatin III is used in the synthesis of paclitaxel and other anti-cancer molecules . It is an important precursor for the synthesis of the clinically important anticancer drug Taxol . The synthesis involves a key enzyme of 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) which catalyses the 10-deacetylbaccatin III into baccatin III in taxol biosynthesis .Molecular Structure Analysis

The molecular formula of 10-Deacetyl-7-methyl Baccatin III is C29H36O11 . Its average mass is 560.589 Da and its monoisotopic mass is 560.225769 Da .Chemical Reactions Analysis

The ultrasonic-assisted extraction of 10-Deacetyl-7-methyl Baccatin III from needles of Taxus baccata L. was evaluated using ethanol and methanol as solvents . The effects of temperature, extraction time, and particle size were determined by response surface methodology .Physical And Chemical Properties Analysis

10-Deacetyl-7-methyl Baccatin III is a colorless solid with a melting point of 234 °C (453 °F; 507 K) . It is insoluble in water but soluble in methanol .作用机制

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 10-Deacetyl-7-methyl Baccatin III involves the conversion of a starting material to the final compound through a series of chemical reactions.", "Starting Materials": ["10-Deacetyl Baccatin III", "Methyl iodide", "Sodium hydride", "Methanol", "Tetrahydrofuran"], "Reaction": [ "10-Deacetyl Baccatin III is reacted with methyl iodide in the presence of sodium hydride in anhydrous tetrahydrofuran to form 10-Deacetyl-7-methyl Baccatin III", "The reaction mixture is stirred at room temperature for several hours, and the progress of the reaction is monitored by thin layer chromatography", "The reaction mixture is then quenched with methanol and the resulting mixture is filtered to remove the sodium iodide formed during the reaction", "The filtrate is then concentrated under reduced pressure to obtain 10-Deacetyl-7-methyl Baccatin III as a solid product" ] } | |

CAS 编号 |

1444818-14-7 |

产品名称 |

10-Deacetyl-7-methyl Baccatin III |

分子式 |

C30H38O10 |

分子量 |

558.624 |

InChI |

InChI=1S/C30H38O10/c1-15-18(32)13-30(36)25(39-26(35)17-10-8-7-9-11-17)23-28(5,24(34)22(33)21(15)27(30,3)4)19(37-6)12-20-29(23,14-38-20)40-16(2)31/h7-11,18-20,22-23,25,32-33,36H,12-14H2,1-6H3/t18-,19-,20+,22+,23-,25-,28+,29-,30+/m0/s1 |

InChI 键 |

IWJSBKNWKLQICP-AYZYBLPVSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)O |

同义词 |

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-6,9,11-trihydroxy-4-methoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

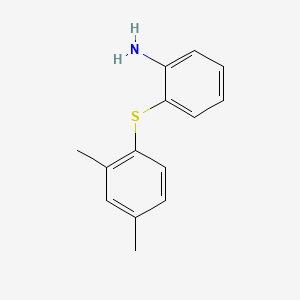

2-((2,4-Dimethylphenyl)thio)aniline

1019453-85-0

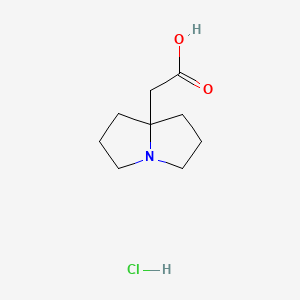

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

477600-70-7

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)